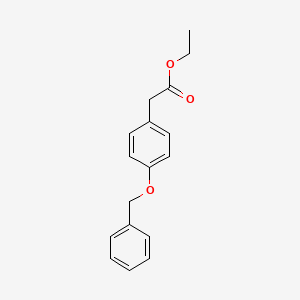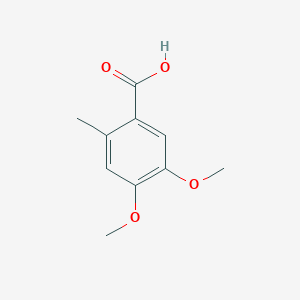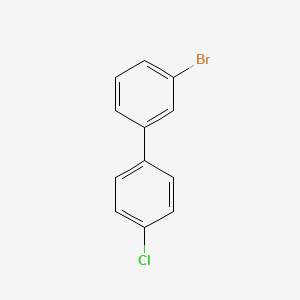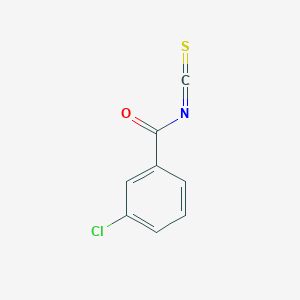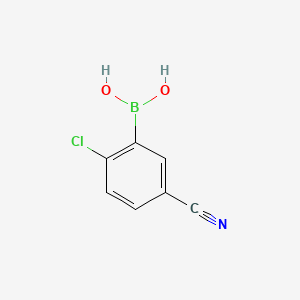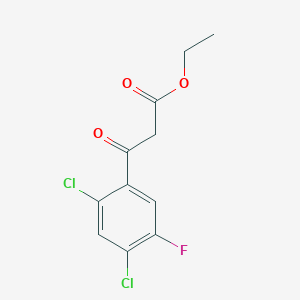
Ethyl 2,4-dichloro-5-fluorobenzoylacetate
概述
描述
Ethyl 2,4-dichloro-5-fluorobenzoylacetate is an organic compound with the molecular formula C11H9Cl2FO3 It is a derivative of benzoylacetate, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-5-fluorobenzoylacetate typically involves the esterification of 2,4-dichloro-5-fluorobenzoyl chloride with ethyl acetate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2,4-dichloro-5-fluorobenzoylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, products such as ethyl 2,4-dimethoxy-5-fluorobenzoylacetate can be formed.
Reduction Reactions: The reduction of the ester group yields ethyl 2,4-dichloro-5-fluorobenzyl alcohol.
Hydrolysis: Hydrolysis results in the formation of 2,4-dichloro-5-fluorobenzoic acid and ethanol.
科学研究应用
Ethyl 2,4-dichloro-5-fluorobenzoylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2,4-dichloro-5-fluorobenzoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria.
相似化合物的比较
Ethyl 2,4-dichloro-5-fluorobenzoylacetate can be compared with other similar compounds, such as:
Ethyl 2,4-dichlorobenzoylacetate: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
Ethyl 2,4-difluorobenzoylacetate: Contains two fluorine atoms instead of chlorine, which can affect its chemical properties and interactions with molecular targets.
Ethyl 2,4-dichloro-5-bromobenzoylacetate: The presence of a bromine atom instead of fluorine can lead to variations in its reactivity and applications.
This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2FO3/c1-2-17-11(16)5-10(15)6-3-9(14)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKPUCWXUHWGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378992 | |
| Record name | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86483-51-4 | |
| Record name | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2,4-dichloro-5-fluorobenzoylacetate in the synthesis of temafloxacin hydrochloride?
A1: this compound serves as a crucial starting material in the synthesis of temafloxacin hydrochloride. [] It undergoes a series of reactions, including condensation, amination, cyclization, boron esterification, substitution, hydrolysis, and salt formation, ultimately leading to the desired temafloxacin hydrochloride with a 45% overall yield. []
Q2: How is the structure of temafloxacin hydrochloride confirmed after its synthesis from this compound?
A2: The structure of the synthesized temafloxacin hydrochloride is confirmed using various spectroscopic techniques: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
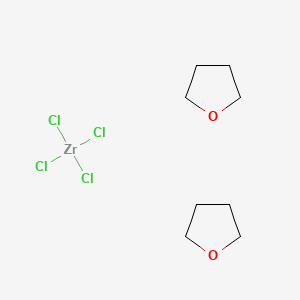
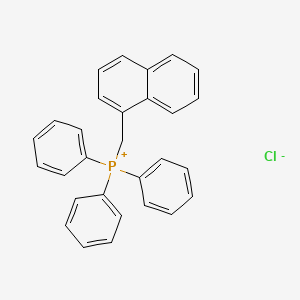

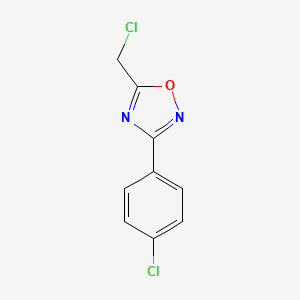

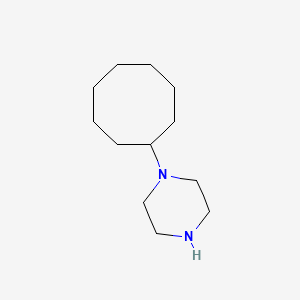
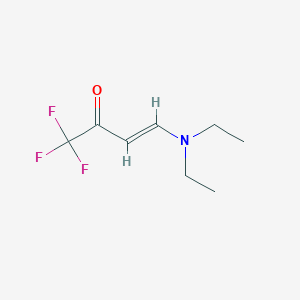
![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)
